molecular formula C13H16ClNO3 B12919728 2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one CAS No. 81777-97-1

2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one

Cat. No.: B12919728
CAS No.: 81777-97-1
M. Wt: 269.72 g/mol
InChI Key: MVJKTMXSQYKMNO-UHFFFAOYSA-N
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Description

2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorobenzyl group, a methoxy group, and an isoxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl chloride and 5-methoxy-4,4-dimethylisoxazolidin-3-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzyl chloride: A related compound used as an intermediate in organic synthesis.

    5-methoxy-4,4-dimethylisoxazolidin-3-one: A precursor in the synthesis of the target compound.

Uniqueness

2-(2-chlorobenzyl)-5-methoxy-4,4-dimethylisoxazolidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

81777-97-1

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C13H16ClNO3/c1-13(2)11(16)15(18-12(13)17-3)8-9-6-4-5-7-10(9)14/h4-7,12H,8H2,1-3H3

InChI Key

MVJKTMXSQYKMNO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(ON(C1=O)CC2=CC=CC=C2Cl)OC)C

Origin of Product

United States

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